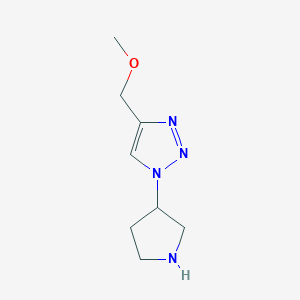
4-(Methoxymethyl)piperidin-4-ol hydrochloride
Vue d'ensemble
Description
4-(Methoxymethyl)piperidin-4-ol hydrochloride is a chemical compound with the CAS Number: 2093979-92-9. It has a molecular weight of 181.66 and its linear formula is C7H16ClNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-10-6-7(9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a cool, dry place .Applications De Recherche Scientifique
Synthesis and Structural Confinements
4-(Methoxymethyl)piperidin-4-ol hydrochloride has been utilized in the synthesis of novel bipodal and tripodalpiperidin-4-ones. These compounds were synthesized using ultrasonic irradiation, which resulted in higher yields and overcame challenges faced by conventional methods (Rajesh, Reddy, & Vijayakumar, 2012).
Selective Estrogen Receptor Modulators
This chemical has been involved in the discovery and synthesis of compounds like [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, a highly potent selective estrogen receptor modulator (SERM). These SERMs have shown to possess agonist-like actions on bone tissues and serum lipids while displaying antagonist properties in breast and uterus tissues (Palkowitz et al., 1997).
Metabolic Activity Research
Research has been conducted on derivatives of this compound, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, to study their metabolic activity in obese rats. This study observed an increase in free fatty acid concentration in treated rats (Massicot, Steiner, & Godfroid, 1985).
Cytotoxic and Anticancer Agents
This compound has been used in the synthesis of novel classes of cytotoxic agents, specifically targeting cancer cells. These compounds have shown significant cytotoxicity toward various cancer cell lines, presenting a new avenue in cancer treatment research (Dimmock et al., 1998).
Antimicrobial Activity
Derivatives of this compound have demonstrated antimicrobial activity against a range of microorganisms, suggesting its potential in the development of new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(methoxymethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-6-7(9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVTDVPTHPTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)

![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)

![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)






